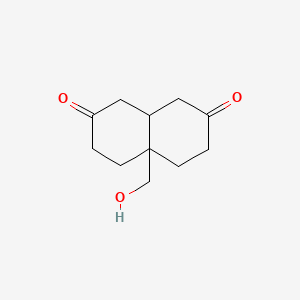
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione is a complex organic compound with a unique structure that includes a hydroxymethyl group and a hexahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of a hydroxymethyl group through a series of controlled reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Various substitution reactions can occur at the hydroxymethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione include other hydroxymethyl derivatives of hexahydronaphthalene and related naphthalene compounds.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
111219-05-7 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4a-(hydroxymethyl)-3,4,5,6,8,8a-hexahydro-1H-naphthalene-2,7-dione |
InChI |
InChI=1S/C11H16O3/c12-7-11-3-1-9(13)5-8(11)6-10(14)2-4-11/h8,12H,1-7H2 |
Clé InChI |
YUCXGPJBEBIQBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(=O)CC2CC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



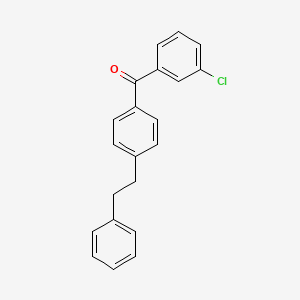
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
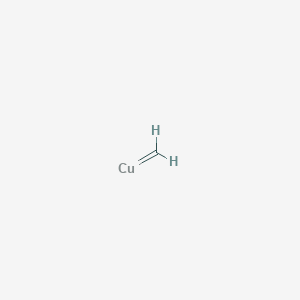
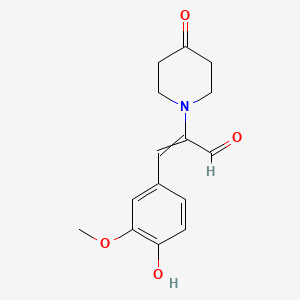
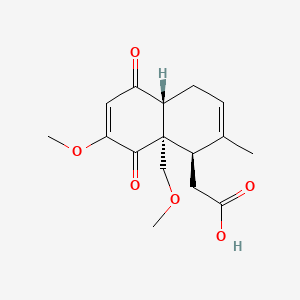
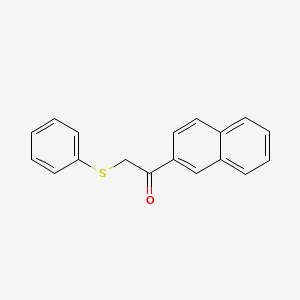
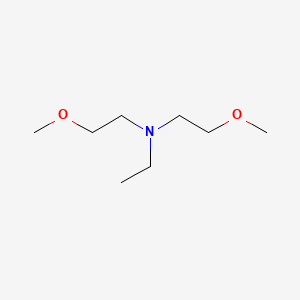
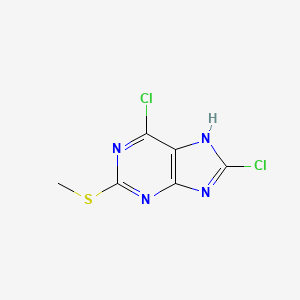
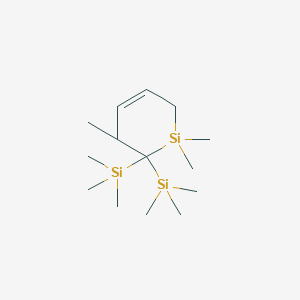
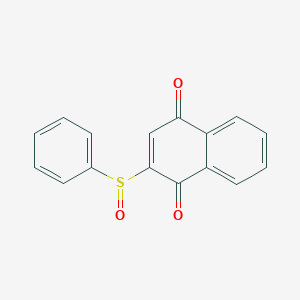


![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
